molecular formula C12H26O2Si B11874504 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 261633-45-8

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B11874504
CAS No.: 261633-45-8
M. Wt: 230.42 g/mol
InChI Key: YPXHYWAGAHVDOR-UHFFFAOYSA-N
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Description

1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is an organic compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a hexenol backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol typically involves the protection of the hydroxyl group in hex-5-en-3-ol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Hex-5-en-3-ol+TBSCl+Base1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol+HCl\text{Hex-5-en-3-ol} + \text{TBSCl} + \text{Base} \rightarrow \text{1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol} + \text{HCl} Hex-5-en-3-ol+TBSCl+Base→1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.

Major Products Formed

    Oxidation: Formation of hex-5-en-3-one.

    Reduction: Formation of hex-5-en-3-ol.

    Substitution: Formation of hex-5-en-3-ol after deprotection.

Scientific Research Applications

1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is widely used in scientific research for various applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol primarily involves the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBS group can be removed under mild conditions, making it a versatile protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-((tert-Butyldimethylsilyl)oxy)ethanol
  • 1-((tert-Butyldimethylsilyl)oxy)propanol
  • 1-((tert-Butyldimethylsilyl)oxy)butanol

Uniqueness

1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol is unique due to its hexenol backbone, which provides additional reactivity and versatility in synthetic applications compared to shorter-chain analogs. The presence of the double bond in the hexenol backbone allows for further functionalization and modification, making it a valuable intermediate in complex organic synthesis.

Properties

CAS No.

261633-45-8

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-3-ol

InChI

InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3

InChI Key

YPXHYWAGAHVDOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(CC=C)O

Origin of Product

United States

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